1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol
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Overview
Description
1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol is a complex organic compound that features a combination of chlorophenoxy, fluorobenzyl, and furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorophenoxy Group: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the Fluorobenzyl Group: This step may involve the reaction of 3-fluorobenzyl chloride with a suitable nucleophile.
Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the intermediate products through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)amino]propan-2-ol
- 1-(4-Chlorophenoxy)-3-[(furan-2-ylmethyl)amino]propan-2-ol
- 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]ethanol
Uniqueness
1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
1015610-49-7 |
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Molecular Formula |
C21H21ClFNO3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]propan-2-ol |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-6-8-20(9-7-17)27-15-19(25)13-24(14-21-5-2-10-26-21)12-16-3-1-4-18(23)11-16/h1-11,19,25H,12-15H2 |
InChI Key |
JFBUPNSEJLOYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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